Chemical structure and properties of 4-Bromo-6-chloro-3-iodo-2-methylpyridine
Chemical structure and properties of 4-Bromo-6-chloro-3-iodo-2-methylpyridine
An In-Depth Technical Guide to 4-Bromo-6-chloro-3-iodo-2-methylpyridine: A Versatile Scaffold for Modern Drug Discovery
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It details the chemical structure, physicochemical properties, reactivity, and synthetic utility of 4-Bromo-6-chloro-3-iodo-2-methylpyridine, a highly functionalized heterocyclic building block. The strategic arrangement of distinct halogen atoms on the pyridine core makes this compound an exceptionally valuable intermediate for the synthesis of complex molecular architectures and for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Molecular Identity and Physicochemical Profile
Understanding the fundamental characteristics of a chemical entity is the cornerstone of its effective application in synthesis and development.
Chemical Structure and Identifiers
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Systematic IUPAC Name: 4-Bromo-6-chloro-3-iodo-2-methylpyridine
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Molecular Formula: C₆H₄BrClIN
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Molecular Weight: 348.37 g/mol
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CAS Number: While a specific CAS number for this exact substitution pattern is not widely indexed, its constituent parts and similar structures are well-documented. For instance, the related compound 4-Bromo-2-chloro-6-methylpyridine is registered under CAS Number 1206250-53-4.[1][2]
Caption: 2D Chemical Structure of 4-Bromo-6-chloro-3-iodo-2-methylpyridine.
Physicochemical and Spectroscopic Data
The following table summarizes the key physical and predicted spectroscopic properties critical for reaction planning, monitoring, and product characterization.
| Property | Value / Expected Characteristics | Justification / Source |
| Physical Form | Expected to be a solid at room temperature. | Similar multi-halogenated pyridines are solids.[1] |
| Molecular Weight | 348.37 g/mol | Calculated from atomic weights. |
| XlogP | ~3.5 | Predicted based on similar structures, indicating high lipophilicity.[3] |
| ¹H NMR | Aromatic region: One singlet (H at C5). Aliphatic region: One singlet (CH₃ at C2). | The single proton at the 5-position would appear as a singlet. The methyl group protons would also be a singlet. |
| ¹³C NMR | Six distinct signals expected for the six ring carbons. | Due to the asymmetric substitution, all six carbons in the pyridine ring are in unique chemical environments. |
| Mass Spec (EI) | Complex isotopic pattern for M⁺ due to Br (¹⁹Br/⁸¹Br ≈ 1:1) and Cl (³⁵Cl/³⁷Cl ≈ 3:1). | The presence of multiple isotopes of bromine and chlorine will create a characteristic cluster of peaks for the molecular ion. |
| IR Spectroscopy | Peaks expected for C=C and C=N stretching in the 1600-1400 cm⁻¹ region. C-Halogen stretches below 800 cm⁻¹. | Typical for aromatic heterocyclic compounds and halogenated aromatics. |
The Strategic Importance in Medicinal Chemistry
The pyridine scaffold is a cornerstone of modern drug development, present in thousands of clinically relevant molecules.[4] Its ability to act as a hydrogen bond acceptor and its versatile substitution chemistry make it a privileged structure.[5] Compounds like 4-Bromo-6-chloro-3-iodo-2-methylpyridine are not therapeutic agents themselves but are critical intermediates that enable the rapid and selective synthesis of diverse compound libraries.
The true value of this molecule lies in the differential reactivity of its three halogen substituents. In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the reactivity of the C-X bond typically follows the order C-I > C-Br > C-Cl. This predictable hierarchy allows for sequential, site-selective functionalization, a powerful strategy for building molecular complexity.
Caption: Workflow for sequential cross-coupling using the scaffold's differential reactivity.
Synthesis and Reactivity Insights
Plausible Synthetic Pathway
While a direct documented synthesis for this specific molecule is scarce, a plausible route can be designed based on established pyridine chemistry. A common strategy involves building up the substitution pattern on a pre-existing pyridine ring.
Proposed Retrosynthesis: The synthesis could logically start from a simpler, commercially available substituted pyridine, such as 2-methyl-6-chloropyridine, and introduce the halogens sequentially.
Forward Synthetic Protocol (Hypothetical):
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Step 1: Iodination of 6-Chloro-2-methylpyridine.
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Rationale: Direct iodination at the 3-position can be achieved through electrophilic aromatic substitution. The pyridine ring is electron-deficient, often requiring harsh conditions, but activating it or using potent iodinating agents can facilitate the reaction.[6]
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Procedure:
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Dissolve 6-chloro-2-methylpyridine in a suitable solvent like oleum or concentrated sulfuric acid.
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Cool the mixture to 0°C in an ice bath.
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Slowly add N-Iodosuccinimide (NIS) portion-wise, maintaining the temperature below 10°C.
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Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
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Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a base (e.g., NaOH solution).
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Extract the product with an organic solvent (e.g., dichloromethane), dry over MgSO₄, and purify by column chromatography to yield 6-chloro-3-iodo-2-methylpyridine.
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Step 2: Bromination of 6-Chloro-3-iodo-2-methylpyridine.
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Rationale: With the 3-position occupied, electrophilic bromination is directed to the next available position, C4. The presence of other halogens further deactivates the ring, requiring strong brominating conditions.
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Procedure:
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To the product from Step 1, add bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃).
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Heat the mixture gently (e.g., 50-60°C) for several hours. The reaction must be performed in a well-ventilated fume hood with appropriate safety measures for handling bromine.
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Monitor the reaction progress.
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Upon completion, cool the mixture and quench with a reducing agent solution (e.g., sodium thiosulfate) to destroy excess bromine.
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Work up the reaction mixture as described in Step 1, followed by purification to isolate the final product, 4-Bromo-6-chloro-3-iodo-2-methylpyridine.
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Reactivity Profile
The reactivity of this molecule is dominated by the chemistry of its carbon-halogen bonds.
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Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-poor, making it susceptible to SNAr, especially at the 2- and 4-positions (ortho and para to the nitrogen).[7][8] The chlorine at the C6 position is also activated towards substitution by strong nucleophiles, although this often requires elevated temperatures. The C-Br and C-I bonds are less likely to participate in SNAr compared to C-Cl under typical conditions.
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Metal-Halogen Exchange: The C-I and C-Br bonds can be selectively targeted for metal-halogen exchange using organolithium reagents (e.g., n-BuLi) at low temperatures. The C-I bond will react preferentially, allowing for the formation of a lithiated pyridine intermediate at the 3-position, which can then be trapped with various electrophiles.
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Cross-Coupling Reactions: This is the most significant application. The distinct electronic and steric properties of the C-I, C-Br, and C-Cl bonds allow for a highly controlled, stepwise introduction of new functionalities.
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Iodine (C3): Most reactive. Ideal for initial coupling reactions under mild conditions (e.g., Sonogashira, Suzuki with a Pd(PPh₃)₄ catalyst at room temperature).
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Bromine (C4): Intermediate reactivity. Can be coupled after the iodine by using more forcing conditions or a more active palladium catalyst/ligand system (e.g., Pd(dppf)Cl₂ at 80-100°C).
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Chlorine (C6): Least reactive. Typically requires specialized, highly active catalyst systems (e.g., those using bulky, electron-rich phosphine ligands like SPhos or XPhos) and higher temperatures to participate in cross-coupling.
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Safety and Handling
As with all halogenated aromatic compounds, 4-Bromo-6-chloro-3-iodo-2-methylpyridine must be handled with appropriate care.
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General Handling: Use in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
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Hazard Profile: Based on similar compounds, it is expected to be harmful if swallowed, cause skin irritation, and potentially cause serious eye and respiratory irritation.[2] Specific regulations for halogenated pyridines may apply.[11]
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Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[1]
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Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Chemical destruction is often the preferred method for halogenated organic waste.[11]
Conclusion
4-Bromo-6-chloro-3-iodo-2-methylpyridine represents a sophisticated chemical tool for advanced organic synthesis. Its value is not in its own biological activity, but in the potential it unlocks for medicinal chemists. The molecule's key feature—a predictable hierarchy of halogen reactivity—provides a logical and efficient pathway to construct complex, tri-substituted pyridine derivatives. By enabling selective, sequential functionalization, this scaffold allows for the systematic exploration of chemical space, accelerating the journey of drug discovery and development.
References
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